BMS 986122 is a positive allosteric modulator of μ-opioid receptors that increases β-arrestin recruitment stimulated by endomorphin 1 in U2OS-OPRM1 human osteosarcoma cells expressing μ-opioid receptors (EC50 = 3 μM). It potentiates endomorphin 1-induced inhibition of forskolin-stimulated adenylyl cyclase activity in CHO cells expressing human recombinant μ-opioid receptors (EC50 = 8.9 μM). BMS 986122 also enhances [35S]GTPγ binding stimulated by the μ-opioid agonist DAMGO by 7- and 4.5-fold in C6μ glioma cell membranes that express μ-opioid receptors and mouse brain membranes, respectively. BMS-986122 is a positive allosteric modulator of the μ-Opioid Receptor.
Compound Description: This series of compounds features a spiro[indole-3,2'-[1,3]thiazolidine] core with a 2-benzoyl-4-chlorophenyl substituent at the 3-position of the thiazolidine ring. These derivatives were synthesized and evaluated for their anti-tubercular and antimicrobial activities. []
Sulfonyl 1,2,3-Triazolyl Imidazoles
Compound Description: These derivatives feature a 1,2,3-triazole ring linked to an imidazole ring through a sulfonyl bridge. These compounds were synthesized using a ramachary organocatalytic cycloaddition method and evaluated for their anticancer activity. []
3. 2-[amino]-N-(un/substituted-phenyl)acetamides
Compound Description: These compounds contain a central acetamide group connected to a (4-chlorophenyl)sulfonyl moiety and a 2,3-dihydro-1,4-benzodioxin-6-yl group. The phenyl ring of the acetamide bears various substituents. These molecules were synthesized and evaluated for their antimicrobial and antifungal activities. []
Compound Description: This compound features a 3,4-dihydro-1,3,2-benzoxazaphosphinine ring with bromo, 4-chlorophenyl, and 4-methoxyphenyl substituents. The structure was elucidated through X-ray crystallography. []
Compound Description: This series comprises various derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, including N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles. These compounds were synthesized and assessed for their antimicrobial activity and toxicity. []
Compound Description: This series features a theophylline core connected to a [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system through a methylene bridge. Various aryl substituents were introduced on the thiadiazole ring. These compounds were synthesized and their potential biological activities were predicted using in silico molecular docking studies. []
Compound Description: This compound contains a 1,3-thiazolidine ring substituted with a 4-chlorophenyl group, a methyl group, and a cyclohexylcarboxamide moiety. The structure was determined using X-ray crystallography. []
Compound Description: This compound features a 1,3-thiazolidine ring substituted with a 4-chlorophenyl group, a tert-butoxycarbonyl group, and a carboxylic acid group. The structure was elucidated by X-ray crystallography. [, ]
Compound Description: This complex molecule contains a spirocyclic system composed of an indole, pyrrolidine, and thiazole ring. A 4-chlorophenyl group is attached to the thiazole ring. The compound was synthesized via a [3 + 2] cycloaddition reaction. []
1,3-Thiazolidine-dicarboxylates
Compound Description: This group refers to a class of compounds containing a 1,3-thiazolidine ring with two carboxylate groups attached. These compounds were synthesized through cycloaddition reactions between thioketones and azomethine ylides. []
2,3-Bis(4-chlorophenyl)-1,3-thiazolidin-4-one and trans-2,3-Bis(4-chlorophenyl)-1,3-thiazolidin-4-one 1-oxide
Compound Description: These two compounds are structurally related, both containing a 1,3-thiazolidine ring with two 4-chlorophenyl substituents. The second compound also has an oxygen atom double-bonded to the sulfur atom in the ring. The structures were determined using X-ray crystallography. []
Compound Description: This compound is a complex molecule containing a benzo[de]isoquinoline-1,3-dione moiety linked to a 4-chlorophenyl-substituted azetidine ring via a methylene bridge. The structure was determined using X-ray crystallography. []
Erbium Nanocomplex with Mesoionic 2(4-chlorophenyl)-3-methyl-4(methoxyphenyl)-1,3-thiazolium-5-thiolate and 2,2-Bipyridine
Compound Description: This study focuses on a nanocomplex formed between erbium, a mesoionic 1,3-thiazolium-5-thiolate ligand containing 4-chlorophenyl and 4-methoxyphenyl substituents, and 2,2-bipyridine. The thermal behavior and spectroscopic properties of the complex were investigated. []
E,Z-5-arylmethylene-4-oxo-2-thioxo-1,3-thiazolidine and 3,3'-dithiobis-2H-1-benzopyran-2-one derivatives
Compound Description: This study describes the synthesis and reactions of E,Z-5-arylmethylene-4-oxo-2-thioxo-1,3-thiazolidine and 3,3'-dithiobis-2H-1-benzopyran-2-one derivatives, showcasing their potential as versatile intermediates in organic synthesis. []
Compound Description: This compound features an indole ring substituted with a phenylsulfonyl group and linked to a bromo-methoxyphenyl acetamide moiety. The structure was elucidated by X-ray crystallography. []
Compound Description: This research focuses on the synthesis of various bis-heterocyclic derivatives containing a -4-oxo-1,3-thiazolidine moiety, highlighting the value of this heterocyclic system in accessing diverse chemical space. []
Compound Description: This compound is a complex molecule containing a spirocyclic system composed of acenaphthylene, pyrrolo[1,2-c][1,3]thiazole, and azetidine rings. A 2-chlorophenyl group is attached to the pyrrolothiazole ring. The structure was determined using X-ray crystallography. []
2-(3-Methoxyphenyl)quinazoline Derivatives
Compound Description: This series includes various 2-(3-methoxyphenyl)quinazoline derivatives that were discovered as potent agonists of the constitutive androstane receptor (CAR), a key regulator of xenobiotic metabolism. []
Compound Description: This compound contains a 1,3-thiazolidine ring substituted with a 3-chlorophenyl group, a tert-butoxycarbonyl group, and a carboxylic acid group. The structure was elucidated by X-ray crystallography. []
Compound Description: This compound is a complex, polycyclic molecule containing indole, pyrrolidine, thiazole, and cyclooctapyrimidine ring systems. A 4-methoxyphenyl group is attached to the thiazole ring. []
Compound Description: This compound features a 1,3-thiazolidin-4-one ring system connected to a 1,3,4-thiadiazole ring through a carbon-carbon bond. The thiazolidinone ring is substituted with a 4-chlorophenyl group, while the thiadiazole ring bears a 4-methoxyphenyl group. []
Compound Description: This entry refers to a co-crystal of two isomeric compounds, both featuring a propane chain with various halogen and methoxy substituents. []
Compound Description: This research focuses on a series of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines synthesized and evaluated for their antihypertensive potential. []
Spiropyrrolo[1,2-a]isoquinoline Derivatives
Compound Description: This study describes the synthesis of novel spiropyrrolo[1,2-a]isoquinoline-oxindole skeletons through a three-component [3 + 2] cycloaddition reaction involving (Z)-5-arylidene-1,3-thiazolidine-2,4-diones. []
3-(2-bromo-5-methoxyphenyl)-7-(substituted-benzylidene)-6(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and 3-(2-bromo-5-methoxyphenyl)-6-(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
Compound Description: This study involves the synthesis and biological evaluation of two series of compounds featuring a [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. These compounds were assessed for their antioxidant, analgesic, anti-inflammatory, and antimicrobial activities. []
Compound Description: This study describes the synthesis and antimicrobial evaluation of novel pyrazolyl-1,2,3-triazolyl-thiazolyl-ethanol derivatives. The compounds were prepared through a click chemistry approach and screened for their activity against bacterial and fungal strains. []
Compound Description: This compound features a (Z)-3-ethyl-4-oxothiazolidin-2-ylidene moiety connected to an imidazo[2,1-b]thiazole ring system bearing a 4-methoxyphenyl substituent. The structure was determined using X-ray crystallography. []
Compound Description: This compound contains a 1,3-thiazolidin-4-one ring system substituted with a (Z)-2-[(2-phenylcyclohex-2-en-1-yl)imino] group at the 2-position and a 4-bromophenyl group at the 3-position. The structure was elucidated by X-ray crystallography. []
(4R,5R)-2-Bromo-1,3-bis-(4-methylphenylsulfonyl)-4,5-diphenyl-1,3,2-diazaborolidine and (4S,5S)-2-Bromo-1,3-bis-(4-methylphenylsulfonyl)-4,5-diphenyl-1,3,2-diazaborolidine
Compound Description: These two compounds are enantiomers containing a 1,3,2-diazaborolidine ring with two 4-methylphenylsulfonyl groups and two phenyl groups attached. These chiral bromoborane reagents are used to control the stereochemistry of various enantioselective reactions. [, ]
Compound Description: This compound contains a 1,2,4-triazole ring connected to a 1,3-thiazole ring. The triazole ring is substituted with a 2-bromo-5-methoxyphenyl group, while the thiazole ring bears a phenyl group. []
Compound Description: This compound features a benzenesulfonamide moiety connected to a pyrimidine ring through a sulfur atom. The pyrimidine ring is substituted with a bromo group and a morpholine ring. The structure was determined by X-ray crystallography. []
Compound Description: This study describes the synthesis and biological evaluation of a fluorine-18 labeled nortropane derivative as a potential PET imaging agent for mapping cocaine receptor sites. []
2-benzylidenebutane-1,3-dione, 2-hydrazonobutane-1,3-dione, and trifluoromethyl-1H-pyrazole analogues
Compound Description: This study involves the design, synthesis, and antitumor evaluation of various 2-benzylidenebutane-1,3-dione, 2-hydrazonobutane-1,3-dione, and trifluoromethyl-1H-pyrazole analogues. []
Compound Description: This study describes the synthesis and anticonvulsant activity evaluation of a series of spiro[[1]benzothiophene-3,2'-[1,3]thiazolidine]-2,4'-dione derivatives. []
Bifunctional Reactive Dyes via 4-(4-Methoxyphenyl)-Thiazol-2-Amine and 4-(4-Bromophenyl)-1,3-Thiazol-2-Amine
Compound Description: This study describes the synthesis and characterization of novel bifunctional reactive dyes containing thiazole moieties with 4-methoxyphenyl and 4-bromophenyl substituents. []
Compound Description: MF498 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4), which plays a role in inflammation and pain. The compound was investigated for its efficacy in treating rheumatoid arthritis and osteoarthritis in rodent models. []
Compound Description: This compound features a propane chain with two 4-methoxyphenyl groups, a bromine atom, and an ethoxy group attached. The structure was determined using X-ray crystallography. []
Compound Description: This compound features a prop-2-en-1-one moiety substituted with a 2-bromo-1-chlorophenyl group and a 4-methoxyphenyl group. The structure was determined using X-ray crystallography. []
1,3-thiazolium-5-thiolates Mesoionic Compounds
Compound Description: This research investigates the first hyperpolarizability of three mesoionic 1,3-thiazolium-5-thiolates bearing different substituents, dissolved in dimethyl sulfoxide. The study employed Hyper-Rayleigh scattering experiments with an excitation source operating at λ = 1180 nm (ω = 8475 cm–1) and the obtained data was analyzed using the classical two-level model. []
Diiron Propane-1,3-dithiolate Complexes with Substituted Phosphine Ligands
Compound Description: This research reports the synthesis, characterization, and electrochemistry of five diiron propane-1,3-dithiolate complexes incorporating various substituted phosphine ligands. The complexes were characterized using elemental analysis, spectroscopy, and X-ray crystallography. Additionally, their electrochemical properties and ability to catalyze proton reduction to H2 in the presence of HOAc were investigated. []
1,3-Thiazolidines from N-Isopropyl- and N-(4-Methoxyphenyl)-Substituted Azomethine Ylides
Compound Description: This study investigates the [2+3] cycloaddition reactions of thermally generated N-isopropyl- and N-(4-methoxyphenyl)-substituted azomethine ylides with various dipolarophiles, leading to the formation of diverse 1,3-thiazolidine derivatives. The research elucidates the influence of substituents on the reaction rate and stereoselectivity, further expanding the scope and understanding of these cycloaddition reactions. []
Classification and Source
BMS-986122 falls under the category of positive allosteric modulators (PAMs). These compounds bind to an allosteric site on the μ-opioid receptor, enhancing the receptor's response to orthosteric agonists such as morphine and endomorphin-I. The chemical structure of BMS-986122 is defined by its IUPAC name and molecular formula: C₁₆H₁₅BrClNO₃S₂, with a molar mass of 448.77 g/mol.
Synthesis Analysis
Technical Details
Starting Materials: Various commercially available precursors are utilized.
Key Reactions: Substitution reactions on aromatic systems and formation of heterocycles.
Purification: Techniques such as chromatography are employed to isolate the final product.
Molecular Structure Analysis
The molecular structure of BMS-986122 reveals several key features:
Core Structure: It contains a heterocyclic component that is essential for its activity as a PAM.
Functional Groups: The presence of bromine, chlorine, and sulfur atoms contributes to its unique binding characteristics at the μ-opioid receptor.
3D Configuration: The spatial arrangement of atoms is critical for its interaction with the receptor, influencing both efficacy and selectivity.
Structural Data
SMILES Notation: A representation that aids in computational modeling.
3D Models: Computational models can be generated to visualize interactions with receptor sites.
Chemical Reactions Analysis
BMS-986122 primarily functions through allosteric modulation rather than traditional agonism. It does not activate the μ-opioid receptor directly but enhances the effects of existing agonists. This modulation is characterized by:
Concentration-Dependent Effects: BMS-986122 shifts the dose-response curve for agonists like endomorphin-I leftward, indicating increased potency.
Cooperativity Factor: The compound exhibits a cooperativity factor (α) of approximately 7, indicating strong allosteric effects.
Relevant Parameters
Equilibrium Dissociation Constant (K_b): Approximately 5 µM for binding to its allosteric site.
Efficacy Enhancement: Increases the maximum response to agonists significantly without direct activation.
Mechanism of Action
The mechanism through which BMS-986122 operates involves enhancing the binding affinity and efficacy of μ-opioid receptor agonists. It selectively binds to an allosteric site distinct from the orthosteric binding site where traditional agonists act. Key points include:
Allosteric Modulation: Enhances the action of endogenous opioids by stabilizing active conformations of the receptor.
Lack of Agonist Activity: Does not activate the receptor independently; therefore, it minimizes side effects associated with full agonists.
Data Supporting Mechanism
Animal studies have demonstrated that BMS-986122 can produce analgesic effects similar to traditional opioids but without common side effects like constipation or respiratory depression.
Physical and Chemical Properties Analysis
BMS-986122 exhibits several important physical and chemical properties:
Solubility: Solubility characteristics are crucial for bioavailability; specific solubility data may vary based on formulation.
Stability: Stability under physiological conditions is essential for therapeutic efficacy.
Relevant Data
Melting Point: Specific melting point data may be necessary for formulation considerations.
pH Stability: Understanding pH stability can guide formulation development.
Applications
BMS-986122 holds promise in various scientific applications:
Pain Management: As a potential analgesic with fewer side effects compared to traditional opioids.
Research Tool: Useful in studying μ-opioid receptor signaling pathways and allosteric modulation mechanisms.
Drug Development: Serves as a lead compound for developing new classes of pain relief medications that minimize addiction risks associated with conventional opioids.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CD-349 is a calcium channel antagonist potentially for the treatment of angina pectoris and hypertension. CD-349 inhibited the noradrenaline (NA)-induced contraction of aortas in Ca2(+)-free medium. The blocking effect of CD349 on neuronal Ca2+ influx, in combination with a cerebral vasodilatory action, may contribute to a favorable effect on ischemic brain damage.
CD437 is a naphthoic acid that is 6-phenylnaphthylene-2-carboxyic acid in which the phenyl substituent has been substituted at positions 3 and 4 by adamant-1-yl and hydroxy groups, respectively. It acts as a selective agonist of retinoic acid receptor (RAR)gamma and induces cell cycle arrest and apoptosis in various cancer cells. It has a role as an apoptosis inducer and a retinoic acid receptor gamma agonist. It is a member of adamantanes, a monocarboxylic acid, a naphthoic acid and a member of phenols.
CDI Crosslinker, or N,N'-Carbonyldiimidazole, is a zero-length crosslinker that is often employed in the coupling of amino acids for peptide synthesis and also in organic synthesis. CDI can be used to convert alcohols and amines into carbamates, esters, and ureas.
C-DIM12 is a para-phenyl-substituted diindolylmethane (C-DIM) that is an orally bioavailable activator of nuclear receptor-related protein 1 (Nurr1/NR4A2). It is selective for Nurr1, not activating Nur77, neuron-derived orphan receptor 1 (Nor1), or the retinoid X receptor (RXR) in parallel luciferase assays. C-DIM12 (2.5-10 µM) inhibits proliferation of Ku7 and 253J B-V bladder cancer cells in a dose-dependent manner and induces apoptosis of KU7 cells in a Nurr1-dependent manner. In an orthotopic nude mouse model, C-DIM12 suppresses bladder cancer cell growth by 44 and 59% at doses of 12.5 and 25 mg/kg, respectively. C-DIM12 has neuroprotective properties, preventing dopaminergic cell loss and reducing the expression of NF-κB in the substantia nigra pars compacta in an MPTP mouse model of Parkinson’s disease. It also has analgesic and anti-inflammatory activity in the tail immersion and carrageenan paw edema assays at a dose of 100 mg/kg, without causing ulcers in rats. Nurr1 activator; Orally available anti-inflammatory and neuroprotective agent C-DIM12 is a novel synthetic activator of Nurr1. C-DIM12 induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro. C-DIM12 activates Nurr1 in cancer cells and prevents loss of dopaminergic neurons in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model of PD in mice. C-DIM12 induced expression of Nurr1-regulated genes that was abolished by Nurr1 knockdown. C-DIM12 increased expression of transfected human Nurr1, induced Nurr1 protein expression in primary dopaminergic neurons and enhanced neuronal survival from exposure to 6-OHDA. C-DIM12 stimulates neuroprotective expression Nurr1-regulated genes in DA neurons.